molecular formula C15H15NOS B14413439 S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate CAS No. 81787-27-1

S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate

Cat. No.: B14413439
CAS No.: 81787-27-1
M. Wt: 257.4 g/mol
InChI Key: JXXAWEHLZDJNTA-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that features a pyridine ring and a trimethylbenzene moiety connected through a carbothioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of pyridine-2-thiol with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of a thioester intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the carbothioate linkage, potentially leading to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted pyridine or benzene derivatives.

Scientific Research Applications

Chemistry: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyridine ring can act as a ligand, coordinating with metal ions or other active sites in biological molecules.

Comparison with Similar Compounds

  • S-(Pyridin-2-yl) 4-nitrobenzothioate
  • S-(Pyridin-2-yl) 4-methylbenzothioate
  • S-(Pyridin-2-yl) 4-methoxybenzothioate

Comparison: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. In contrast, the similar compounds listed above have different substituents on the benzene ring, which can lead to variations in their chemical and physical properties.

Properties

CAS No.

81787-27-1

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

S-pyridin-2-yl 2,4,6-trimethylbenzenecarbothioate

InChI

InChI=1S/C15H15NOS/c1-10-8-11(2)14(12(3)9-10)15(17)18-13-6-4-5-7-16-13/h4-9H,1-3H3

InChI Key

JXXAWEHLZDJNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)SC2=CC=CC=N2)C

Origin of Product

United States

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